AMG-900
Overview
Description
AMG-900 is a potent and highly selective pan-aurora kinase inhibitor. Aurora kinases are a family of serine/threonine kinases that play essential roles in cell division by regulating processes such as centrosome maturation, mitotic spindle assembly, chromosome condensation, spindle attachment, and cytokinesis . This compound is orally bioavailable and has shown significant activity in taxane-resistant tumor cell lines .
Mechanism of Action
Target of Action
AMG-900, also known as N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine, is a potent and highly selective inhibitor of the Aurora kinases . The Aurora kinases, specifically Aurora A, B, and C, are the primary targets of this compound . These kinases play essential roles in cell division and are often overexpressed in various human cancers, making them attractive targets for anticancer therapy .
Mode of Action
This compound interacts with its targets, the Aurora kinases, by inhibiting their autophosphorylation . This inhibition disrupts the normal function of these kinases, leading to changes in cell division . Specifically, this compound treatment results in aborted cell division without a prolonged mitotic arrest, which ultimately leads to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell division process, particularly the functions regulated by the Aurora kinases . By inhibiting the autophosphorylation of Aurora-A and -B, this compound disrupts the normal cell division process . This disruption affects downstream effects such as chromosome condensation and orientation, as well as cytokinesis .
Pharmacokinetics
This compound exhibits rapid absorption and fast clearance, supporting its once-daily dosing regimen . The maximum tolerated dose (MTD) was found to be 25 mg/day, which can be increased to 40 mg/day with granulocyte colony-stimulating factor (G-CSF) prophylaxis .
Result of Action
The primary result of this compound’s action is the inhibition of cell division, leading to cell death . In clinical trials, this compound demonstrated single-agent activity in patients with heavily pretreated, chemotherapy-resistant ovarian cancer . It was found that 10.3% of evaluable patients with ovarian cancer experienced partial response by central imaging per RECIST 1.1 .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, including the presence of other drugs. For instance, this compound has shown to potentiate the antiproliferative effects of paclitaxel and ixabepilone at low nanomolar concentrations . Furthermore, it has been found to be active in tumor cell lines that are resistant to taxanes and other Aurora kinase inhibitors .
Biochemical Analysis
Biochemical Properties
AMG-900 inhibits the autophosphorylation of Aurora-A and -B kinases, as well as the phosphorylation of histone H3 on Ser 10, a proximal substrate of Aurora-B . This inhibition disrupts cell division without causing a prolonged mitotic arrest, ultimately leading to cell death .
Cellular Effects
In various cancer cell lines, this compound has been shown to inhibit cell proliferation by inducing polyploidy and apoptosis . It has also been found to potentiate the antiproliferative effects of other drugs, such as paclitaxel and ixabepilone, at low nanomolar concentrations .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting the autophosphorylation of Aurora-A and -B kinases . This inhibition disrupts the normal progression of mitosis, leading to the accumulation of cells with more than 4N DNA content and ultimately resulting in cell death .
Temporal Effects in Laboratory Settings
This compound has shown significant inhibition of tumor growth over time in various xenograft models, including multidrug-resistant models . It has also been found to block the phosphorylation of histone H3 in a dose-dependent manner .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated significant tumor growth inhibition at various dosage levels . For instance, in mice with established COLO 205 tumors, a dose-dependent inhibition was achieved at all three doses (3.75, 7.5, and 15 mg/kg) .
Transport and Distribution
Given its mechanism of action, it is likely that the compound is transported to the site of Aurora kinases, which are crucial for cell division .
Subcellular Localization
Given its mechanism of action, it is likely that the compound localizes to the site of Aurora kinases, which are crucial for cell division .
Preparation Methods
The synthesis of AMG-900 involves the discovery of a novel class of ATP-competitive phthalazinamine small molecule inhibitors of aurora kinases . The synthetic route includes the preparation of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine . The reaction conditions and industrial production methods are optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
AMG-900 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AMG-900 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
AMG-900 is compared with other aurora kinase inhibitors such as AZD1152, MK-0457, and PHA-739358 . While these compounds also target aurora kinases, this compound is unique in its high selectivity and potency, particularly in taxane-resistant tumor cell lines . Similar compounds include:
AZD1152: An aurora kinase inhibitor with activity against aurora-B.
MK-0457: A pan-aurora kinase inhibitor with activity against aurora-A, aurora-B, and aurora-C.
PHA-739358: An aurora kinase inhibitor with activity against aurora-B.
This compound’s uniqueness lies in its ability to inhibit the proliferation of tumor cell lines resistant to other aurora kinase inhibitors and its broad activity in multiple xenograft models .
Properties
IUPAC Name |
N-[4-[3-(2-aminopyrimidin-4-yl)pyridin-2-yl]oxyphenyl]-4-(4-methylthiophen-2-yl)phthalazin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N7OS/c1-17-15-24(37-16-17)25-20-5-2-3-6-21(20)26(35-34-25)32-18-8-10-19(11-9-18)36-27-22(7-4-13-30-27)23-12-14-31-28(29)33-23/h2-16H,1H3,(H,32,35)(H2,29,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUGFMLRJOCGAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC5=C(C=CC=N5)C6=NC(=NC=C6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N7OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241526 | |
Record name | AMG-900 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945595-80-2 | |
Record name | N-[4-[[3-(2-Amino-4-pyrimidinyl)-2-pyridinyl]oxy]phenyl]-4-(4-methyl-2-thienyl)-1-phthalazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=945595-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AMG-900 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945595802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMG-900 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17197 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AMG-900 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMG-900 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R2G075611 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of AMG 900?
A1: AMG 900 is a potent and highly selective inhibitor of Aurora kinases A, B, and C. [, , , , ]
Q2: How does AMG 900 interact with its target?
A2: AMG 900 acts as an ATP-competitive inhibitor, binding to the ATP-binding site of Aurora kinases and preventing their activation. [, ]
Q3: What are the downstream consequences of Aurora kinase inhibition by AMG 900?
A3: AMG 900 inhibits Aurora kinase activity, leading to several downstream effects, including:
- Inhibition of Histone H3 phosphorylation: AMG 900 effectively blocks the phosphorylation of Histone H3 on Ser10, a direct substrate of Aurora-B. [, , , ]
- Aborted Cell Division: Treatment with AMG 900 results in disrupted chromosome congression and segregation, ultimately leading to aborted cell division without prolonged mitotic arrest. [, ]
- Polyploidization: AMG 900 induces polyploidization, characterized by an accumulation of cells with >4N DNA content. [, , , , ]
- Apoptosis: AMG 900 induces apoptosis, a programmed cell death pathway, in various cancer cell lines. [, , , , , ]
- Senescence: AMG 900 promotes cellular senescence, a state of irreversible growth arrest, in certain cancer cell lines. []
Q4: How does AMG 900's mechanism of action translate to its antitumor activity?
A4: By inhibiting Aurora kinases, AMG 900 disrupts essential mitotic processes, leading to cell cycle arrest, polyploidization, and apoptosis, ultimately resulting in tumor growth inhibition. [, , ]
Q5: What is the molecular formula and weight of AMG 900?
A5: The molecular formula of AMG 900 is C26H21N7OS. Its molecular weight is 479.56 g/mol. []
Q6: Is there any spectroscopic data available for AMG 900?
A6: The research articles provided do not include specific spectroscopic data for AMG 900.
Q7: What types of cancer have been studied in preclinical models of AMG 900?
A7: AMG 900 has demonstrated preclinical activity against a wide range of cancer types, including:
- Acute Myeloid Leukemia (AML) [, ]
- Ovarian Cancer [, , ]
- Prostate Cancer [, ]
- Breast Cancer [, , ]
- Colon Cancer [, ]
- Lung Cancer []
- Pancreatic Cancer []
- Uterine Cancer []
- Adrenocortical Carcinoma [, , ]
- Medulloblastoma []
- Ewing Sarcoma []
- Glioblastoma [, ]
- Liposarcoma []
Q8: What is the efficacy of AMG 900 in preclinical models?
A8: AMG 900 has shown promising antitumor activity in preclinical studies:
- In vitro: AMG 900 inhibits the proliferation of various cancer cell lines at low nanomolar concentrations. [, , , , , ]
- In vivo: Oral administration of AMG 900 effectively inhibits tumor growth in multiple human xenograft models, including those resistant to taxanes and other chemotherapeutic agents. [, , , , , , ]
Q9: Has AMG 900 been tested in combination with other anti-cancer agents?
A9: Yes, preclinical studies have explored the combination of AMG 900 with various agents:
- Taxanes: AMG 900 enhances the antitumor activity of paclitaxel and docetaxel in breast cancer models. [, ]
- Epothilones: AMG 900 synergizes with ixabepilone, inducing tumor regressions in taxane-resistant breast cancer xenografts. []
- HDAC inhibitors: AMG 900 demonstrates synergistic activity with HDAC inhibitors like vorinostat in prostate cancer models. [, ]
- Cytarabine: AMG 900 potentiates cell killing when combined with cytarabine in certain AML cell lines. []
- Other Chemotherapeutic Agents: AMG 900 shows synergistic or additive effects in combination with doxorubicin, cisplatin, and etoposide in various cancer models. [, , ]
Q10: What are the potential advantages of AMG 900 compared to other Aurora kinase inhibitors?
A10: AMG 900 possesses several characteristics that might translate into clinical advantages:
- Pan-Aurora Kinase Inhibition: AMG 900 targets all three Aurora kinase isoforms, potentially overcoming resistance mechanisms associated with isoform-selective inhibitors. [, , ]
- Activity against Multidrug-Resistant Cells: AMG 900 retains potency against cells resistant to other antimitotic agents, including taxanes and other Aurora kinase inhibitors. [, , ]
- Oral Bioavailability: AMG 900 is orally bioavailable, allowing for convenient administration and potentially improving patient compliance. [, , ]
Q11: What are the next steps in the development of AMG 900 as a potential cancer therapeutic?
A11: Further research is needed to:
Q12: What is the bioavailability of AMG 900?
A12: AMG 900 exhibits good oral bioavailability, ranging from 31% to 104% in fasted animals across different species. [, ] Food intake can influence the rate and extent of absorption. []
Q13: How is AMG 900 metabolized?
A13: AMG 900 is primarily metabolized in the liver. Studies in rats revealed gender differences in metabolic profiles. Male rats favor hydroxylation and subsequent sulfate conjugation on the pyrimidinyl-pyridine side-chain. Female rats favor oxidation on the thiophene ring's methyl group, followed by carboxylic acid formation and conjugation with acyl glucuronide. []
Q14: Which CYP enzymes are involved in AMG 900 metabolism?
A14: CYP phenotyping studies indicate gender-specific or biased CYP isoforms contributing to AMG 900 oxidative metabolism. Male rats predominantly utilize CYP2C11 and CYP2A2, while females favor CYP2C12. []
Q15: What is the primary route of AMG 900 elimination?
A15: Bile is the major route of AMG 900 elimination, with minimal unchanged drug detected, suggesting metabolism is the primary elimination pathway. []
Q16: Can you elaborate on the pharmacokinetic properties of AMG 900?
A16: AMG 900 exhibits low to moderate clearance and a small volume of distribution across tested species. Its terminal elimination half-life varies from 0.6 to 2.4 hours. In humans, the predicted clearance and volume of distribution at steady-state are 27.3 mL/h/kg and 93.9 mL/kg, respectively. The predicted half-life in humans is approximately 2.3 hours. [, ]
Q17: What are the pharmacodynamic effects of AMG 900?
A17: AMG 900 effectively inhibits phosphorylation of histone H3 in tumors and surrogate tissues in a dose- and concentration-dependent manner. The duration of target coverage above the in vivo p-histone H3 IC50 required for antitumor efficacy is over 6 hours per day. []
Q18: Are there any biomarkers for AMG 900 activity?
A18: Phosphorylation of histone H3 (p-histone H3) serves as a pharmacodynamic biomarker for AMG 900 activity. Inhibition of p-histone H3 in tumor and surrogate tissues like bone marrow correlates with AMG 900 plasma concentrations. Skin biopsies may have limited utility as a surrogate tissue for assessing AMG 900 pharmacodynamics due to lower sensitivity to p-histone H3 inhibition. [, ]
Q19: Have any resistance mechanisms to AMG 900 been identified?
A19: While AMG 900 displays activity against some multidrug-resistant cell lines, specific resistance mechanisms haven't been extensively characterized in the provided research. Further investigation is needed to understand potential resistance pathways.
Q20: What are the known toxicities of AMG 900?
A20: In preclinical studies, AMG 900 treatment resulted in transient body weight loss and decreased bone marrow cellularity in mice, consistent with its on-target effects on proliferating cells. [] In a Phase 1 clinical trial in AML patients, the most common adverse events included nausea, diarrhea, febrile neutropenia, fatigue, vomiting, alopecia, dyspnea, epistaxis, mucosal inflammation, and rash. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.